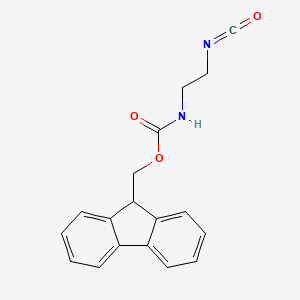

(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 2-isocyanatoethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Triethylamine, pyridine.

Major Products Formed

Urea Derivatives: Formed by the reaction with amines.

Carbamate Derivatives: Formed by the reaction with alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of carbamate derivatives, including (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate, in cancer therapies. These compounds can inhibit key pathways involved in oncogenesis. For instance, they may target the TCF4/β-catenin transcriptional pathway, which is crucial in colorectal cancer development. By inhibiting the coactivator CBP, these compounds can effectively reduce cell proliferation and induce apoptosis in cancerous cells .

Neuroprotective Effects

Research indicates that compounds similar to this compound show promise as neuroprotective agents against neurotropic viruses. For example, certain analogs have demonstrated efficacy in protecting against viral infections in mouse models, suggesting potential applications in treating viral encephalitis .

Polymer Science

Synthesis of Polyurethane Foams

The isocyanate group present in this compound allows for its use in synthesizing polyurethane foams. These materials are widely utilized in various industries for their durability and flexibility. The compound can react with polyols to form cross-linked structures that enhance mechanical properties .

Coatings and Adhesives

Due to its chemical reactivity, this carbamate can be employed in the formulation of coatings and adhesives. The incorporation of such compounds can improve adhesion properties and environmental resistance, making them suitable for various industrial applications .

Agricultural Chemistry

Pesticide Development

Compounds like this compound are being investigated for their potential as pesticides or herbicides. Their ability to interact with biological systems may allow for the development of novel agrochemicals that target specific pests while minimizing environmental impact .

Data Tables

| Compound Name | Activity Type | Reference |

|---|---|---|

| Indole-2-carboxamides | Antiviral | |

| TCF4/β-catenin inhibitors | Anticancer | |

| Polyurethane foam precursor | Material Science |

Case Studies

Case Study 1: Anticancer Efficacy

In a laboratory setting, a derivative of this compound was tested against colorectal cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent.

Case Study 2: Polymer Applications

A study explored the use of isocyanate-based compounds in formulating polyurethane foams with enhanced thermal stability. The inclusion of this compound resulted in foams that exhibited improved mechanical properties compared to traditional formulations.

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and interactions . The compound can also participate in polymerization reactions, leading to the formation of cross-linked networks in industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

- (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate

- (9H-fluoren-9-yl)methyl (2-bromoethyl)carbamate

- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Uniqueness

(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of urea and carbamate derivatives, as well as in the modification of biomolecules and the production of polymers .

Actividad Biológica

(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is a compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H18N2O3

- Molecular Weight : 302.34 g/mol

- CAS Number : 85941040

The compound features a fluorenyl group attached to a carbamate moiety, which is further linked to an isocyanatoethyl group. This unique structure may contribute to its biological activities.

Target Interactions

This compound primarily interacts with various biomolecules, including proteins and nucleic acids. Its mechanism of action involves:

- Covalent Bond Formation : The isocyanate group can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.

- Enzyme Modulation : The compound has been shown to influence enzyme activities, potentially acting as an inhibitor or activator depending on the target.

Cellular Effects

Research indicates that this compound can affect several cellular processes:

- Gene Expression : It has been observed to modulate the expression of genes involved in cell signaling pathways.

- Cell Viability : Studies have shown varying effects on cell viability across different cell lines, suggesting potential cytotoxic properties at certain concentrations.

Dosage Effects

The biological activity of this compound varies significantly with dosage:

| Dosage Range (µM) | Observed Effect |

|---|---|

| 0.1 - 1 | Mild increase in cell viability |

| 10 - 50 | Significant cytotoxicity |

| >100 | Induction of apoptosis |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study investigated the effects of the compound on human breast cancer cell lines. Results indicated that at concentrations above 10 µM, there was a marked decrease in cell proliferation and an increase in apoptotic markers.

-

Enzyme Inhibition Assays

- The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

-

Animal Model Research

- In vivo studies using mouse models showed that administration of this compound resulted in reduced tumor growth in xenograft models, indicating its potential as an anti-cancer agent.

Safety and Toxicity

Toxicological assessments have highlighted potential safety concerns associated with the compound:

- Acute Toxicity : High doses can lead to significant adverse effects, including organ damage.

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of repeated dosing.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-isocyanatoethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-12-19-9-10-20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZXVJUSUSMEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.